molecular formula C17H13ClF3N3O2S B2544262 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide CAS No. 2059512-81-9

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide

Cat. No.: B2544262
CAS No.: 2059512-81-9
M. Wt: 415.82
InChI Key: POXBXQXQHIYLKX-UHFFFAOYSA-N
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Description

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide is an organic compound with intriguing properties and potential applications in various fields It features a complex molecular structure comprising a chlorinated pyridine ring, a trifluoromethyl group, and a naphthalene-1-sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:

  • Halogenation: : Chlorination of a pyridine ring.

  • Formation of Trifluoromethyl Group: : Introduction of a trifluoromethyl group via nucleophilic substitution or electrophilic addition.

  • Sulfonylation: : Attachment of the naphthalene-1-sulfonohydrazide moiety through condensation reactions.

Industrial Production Methods

On an industrial scale, these reactions are conducted under optimized conditions to maximize yield and purity, often involving:

  • Catalysts: : Utilization of metal catalysts to facilitate specific reactions.

  • Solvents: : Selection of appropriate solvents to enhance reaction rates and solubility.

  • Temperature and Pressure Control: : Strict control over reaction parameters to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide undergoes several types of reactions, including:

  • Oxidation and Reduction: : Modifications in the oxidation state of its functional groups.

  • Substitution Reactions: : Replacement of substituents under various conditions.

  • Coupling Reactions: : Formation of complex molecules via coupling with other organic compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, acetonitrile.

  • Catalysts: : Palladium on carbon, copper (I) iodide.

Major Products

These reactions can produce a range of derivatives, each with distinct properties suitable for further applications in research and industry.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Building block for the synthesis of complex organic molecules.

  • Catalysis: : Potential ligand in metal-catalyzed reactions.

Biology

  • Biochemical Studies: : Investigation of enzyme interactions and inhibition.

  • Drug Development: : Lead compound in the development of pharmaceuticals due to its unique binding properties.

Medicine

  • Diagnostic Tools: : Potential use in imaging and diagnostic techniques.

  • Therapeutics: : Exploration as an active pharmaceutical ingredient for treating diseases.

Industry

  • Materials Science: : Component in the synthesis of advanced materials and polymers.

  • Agrochemicals: : Potential use in developing pesticides and herbicides.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action involves:

  • Binding to Active Sites: : Specific attachment to the active sites of enzymes, altering their activity.

  • Disruption of Pathways: : Interference with biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide stands out due to its unique combination of functional groups. Compared to similar compounds:

  • Trifluoromethyl Group: : Adds lipophilicity and metabolic stability.

  • Sulfonohydrazide Moiety: : Provides strong binding capabilities and reactivity.

List of Similar Compounds

  • N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylbenzene-sulfonohydrazide

  • N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-ethylbenzene-1-sulfonohydrazide

  • N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide

These compounds share similarities in structure but differ in specific functional groups, influencing their reactivity and applications.

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Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-24(16-14(18)9-12(10-22-16)17(19,20)21)23-27(25,26)15-8-4-6-11-5-2-3-7-13(11)15/h2-10,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXBXQXQHIYLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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